molecular formula C14H11ClO2 B14765444 1-(3-Chloro-4-phenoxyphenyl)ethanone

1-(3-Chloro-4-phenoxyphenyl)ethanone

Cat. No.: B14765444
M. Wt: 246.69 g/mol
InChI Key: ZGASIJYUWAELJS-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-phenoxyphenyl)ethanone is an aromatic ketone characterized by a phenoxy group at the para position and a chlorine atom at the meta position on the acetophenone backbone.

Properties

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

1-(3-chloro-4-phenoxyphenyl)ethanone

InChI

InChI=1S/C14H11ClO2/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h2-9H,1H3

InChI Key

ZGASIJYUWAELJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloro-4-phenoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-phenoxybenzaldehyde with a suitable reagent to introduce the ethanone group. This reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The choice of solvents, catalysts, and purification methods is crucial to achieving high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-phenoxyphenyl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

1-(3-Chloro-4-phenoxyphenyl)ethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-phenoxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro and phenoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues differ in substituent type, position, and electronic effects:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Synthesis
1-(4-(4-Chlorophenoxy)phenyl)ethanone 4-phenoxy, 4'-chloro C₁₄H₁₁ClO₂ 246.69 Synthesized via coupling reactions; higher lipophilicity due to biphenyl structure
1-(4-Chloro-3-hydroxyphenyl)ethanone 4-chloro, 3-hydroxy C₈H₇ClO₂ 170.60 Diazotization/hydroxylation synthesis; hydroxyl group enhances solubility
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 2-chloro, 4-hydroxy, 3-methoxy C₉H₉ClO₃ 200.62 Melting point: ~109–110°C; Friedel-Crafts synthesis; methoxy improves stability
1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone 2-chloro, 6-fluoro, 4-CF₃, 4-phenoxy C₁₅H₉ClF₄O₂ 340.68 Trifluoromethyl group increases electron-withdrawing effects and lipophilicity
1-(4-Amino-2-chlorophenyl)ethanone 4-amino, 2-chloro C₈H₇ClNO 183.60 Amino group enhances electron density; potential for nucleophilic reactions

Electronic and Steric Effects

  • Chlorine vs. Hydroxyl Groups: Chlorine (electron-withdrawing) reduces electron density on the aromatic ring, whereas hydroxyl groups (electron-donating via resonance) increase reactivity toward electrophilic substitution. For example, 1-(4-Chloro-3-hydroxyphenyl)ethanone exhibits higher solubility in polar solvents compared to its non-hydroxylated counterparts .
  • Phenoxy vs.
  • Fluorine and Trifluoromethyl Additions: Fluorine substituents (e.g., in 1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone) enhance metabolic stability and lipophilicity, making these compounds more suitable for pharmaceutical applications .

Physicochemical Properties

  • Melting Points: Chloro-substituted acetophenones generally exhibit higher melting points (e.g., 109–110°C for 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone) compared to amino-substituted derivatives (e.g., 1-(4-Amino-2-chlorophenyl)ethanone) due to stronger intermolecular interactions .
  • Solubility: Hydroxyl-containing derivatives (e.g., 1-(4-Chloro-3-hydroxyphenyl)ethanone) show greater aqueous solubility than purely aromatic ethers like 1-(4-(4-Chlorophenoxy)phenyl)ethanone .

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